Methyl orange

Catalog No.
S535222
CAS No.
547-58-0
M.F
C14H15N3NaO3S+
M. Wt
327.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl orange

CAS Number

547-58-0

Product Name

Methyl orange

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate

Molecular Formula

C14H15N3NaO3S+

Molecular Weight

327.34 g/mol

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);/q;+1/p-1

InChI Key

STZCRXQWRGQSJD-GEEYTBSJSA-M

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER
PRACTICALLY INSOL IN ALC
INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE
20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol
In water= 200 mg/l at 25 °C

Synonyms

C.I. 13025, C.I. Acid Orange 52, C.I. Acid Orange-52, C.I.-13025, Gold Orange, helianthine, methyl orange, methyl orange, 35S-labeled, methyl orange, sodium salt, p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt, Tropaeolin D

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Methyl orange is 327.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)sol in 500 parts water; more sol in hot waterpractically insol in alcinsol in ether; slightly sol in pyrimidine20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanolin water= 200 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9416. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl orange (also known as sodium p-dimethylaminobenzenesulfonate) is a synthetic pH indicator commonly used in acid-base titrations. It is an orange-colored powder derived from azobenzene and plays a significant role in scientific research due to its distinct color change at a specific pH range [].


Molecular Structure Analysis

Methyl orange has a key structural feature – the presence of an azo group (–N=N–). This group is responsible for the compound's color and its pH-dependent behavior. The azo group is connected to two aromatic rings, one containing a dimethylamine group (–N(CH3)2) and the other containing a sulfonate group (–SO3Na). The dimethylamine group donates electrons to the azo group, influencing its response to changes in acidity [].


Chemical Reactions Analysis

Synthesis

Methyl orange is synthesized through a two-step process. First, a diazonium salt is formed from sulfanilic acid. Then, the diazonium salt undergoes a nucleophilic aromatic substitution reaction with dimethylaniline, followed by rearomatization to form methyl orange [].

The balanced chemical equation for this reaction is complex, but it can be generally represented as:

Sulfanilic acid + Sodium nitrite + Hydrochloric acid -> Diazonium salt

Diazonium salt + Dimethylaniline -> Methyl orange + Hydrochloric acid

Decomposition

Methyl orange decomposes upon heating to high temperatures (above 300°C) []. The exact decomposition products are not well-documented in scientific research.

Chemical Reactions in Titration

In a typical acid-base titration, methyl orange acts as a visual indicator. In acidic solutions (pH below 3.1), methyl orange remains red. As the base is added during titration, the solution becomes less acidic, and methyl orange changes color to yellow at the equivalence point (pH around 4.4) []. This sharp color change allows for the determination of the endpoint of the titration.


Physical And Chemical Properties Analysis

  • Formula: C14H14N3NaO3S []
  • Molar mass: 327.33 g/mol []
  • Appearance: Orange powder or crystalline scales []
  • Melting point: >300°C []
  • Solubility: Low solubility in water (less than 1 mg/mL at 25°C) []
  • Stability: Decomposes at high temperatures []

The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992)

Color/Form

ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES

Exact Mass

327.0654

Appearance

Solid powder

Melting Point

300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B4TC34456

Related CAS

502-02-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 119 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 118 of 119 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

547-58-0

Wikipedia

Methyl orange

Methods of Manufacturing

Prepn from sulfanilic acid, sodium nitrite + dimethylaniline.

General Manufacturing Information

Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1): ACTIVE
Methyl orange is very seldom used in textile applications because it is fugitive and sensitive to acids; however, on occasion, it has been used to dye wool and silk from an acid bath.

Dates

Modify: 2023-08-15
1: Dragan ES, Dinu MV. Spectacular Selectivity in the Capture of Methyl Orange by Composite Anion Exchangers with the Organic Part Hosted by DAISOGEL Microspheres. ACS Appl Mater Interfaces. 2018 Jun 5. doi: 10.1021/acsami.8b04498. [Epub ahead of print] PubMed PMID: 29799721.
2: Shen Z, Zhou H, Chen H, Xu H, Feng C, Zhou X. Synthesis of Nano-Zinc Oxide Loaded on Mesoporous Silica by Coordination Effect and Its Photocatalytic Degradation Property of Methyl Orange. Nanomaterials (Basel). 2018 May 9;8(5). pii: E317. doi: 10.3390/nano8050317. PubMed PMID: 29747457; PubMed Central PMCID: PMC5977331.
3: Radini IA, Hasan N, Malik MA, Khan Z. Biosynthesis of iron nanoparticles using Trigonella foenum-graecum seed extract for photocatalytic methyl orange dye degradation and antibacterial applications. J Photochem Photobiol B. 2018 Jun;183:154-163. doi: 10.1016/j.jphotobiol.2018.04.014. Epub 2018 Apr 17. PubMed PMID: 29705508.
4: Huang T, Liu L, Tao J, Zhou L, Zhang S. Microbial fuel cells coupling with the three-dimensional electro-Fenton technique enhances the degradation of methyl orange in the wastewater. Environ Sci Pollut Res Int. 2018 Apr 23. doi: 10.1007/s11356-018-1976-4. [Epub ahead of print] PubMed PMID: 29687198.
5: Mohammed SA, Al Amouri L, Yousif E, Ali AA, Mabood F, Abbas HF, Alyaqoobi S. Synthesis of NiO:V(2)O(5) nanocomposite and its photocatalytic efficiency for methyl orange degradation. Heliyon. 2018 Mar 17;4(3):e00581. doi: 10.1016/j.heliyon.2018.e00581. eCollection 2018 Mar. PubMed PMID: 29687084; PubMed Central PMCID: PMC5904460.
6: Habiba U, Siddique TA, Li Lee JJ, Joo TC, Ang BC, Afifi AM. Adsorption study of methyl orange by chitosan/polyvinyl alcohol/zeolite electrospun composite nanofibrous membrane. Carbohydr Polym. 2018 Jul 1;191:79-85. doi: 10.1016/j.carbpol.2018.02.081. Epub 2018 Mar 7. PubMed PMID: 29661324.
7: Nasirian M, Mehrvar M. Photocatalytic degradation of aqueous Methyl Orange using nitrogen-doped TiO(2) photocatalyst prepared by novel method of ultraviolet-assisted thermal synthesis. J Environ Sci (China). 2018 Apr;66:81-93. doi: 10.1016/j.jes.2017.05.032. Epub 2017 May 27. PubMed PMID: 29628111.
8: Dan Z, Yang Y, Qin F, Wang H, Chang H. Facile Fabrication of Cu₂O Nanobelts in Ethanol on Nanoporous Cu and their Photodegradation of Methyl Orange. Materials (Basel). 2018 Mar 19;11(3). pii: E446. doi: 10.3390/ma11030446. PubMed PMID: 29562692; PubMed Central PMCID: PMC5873025.
9: Yu J, Zhang X, Wang D, Li P. Adsorption of methyl orange dye onto biochar adsorbent prepared from chicken manure. Water Sci Technol. 2018 Mar;77(5-6):1303-1312. doi: 10.2166/wst.2018.003. PubMed PMID: 29528318; PubMed Central PMCID: wst_2018_003.
10: Nançoz C, Licari G, Beckwith JS, Soederberg M, Dereka B, Rosspeintner A, Yushchenko O, Letrun R, Richert S, Lang B, Vauthey E. Influence of the hydrogen-bond interactions on the excited-state dynamics of a push-pull azobenzene dye: the case of Methyl Orange. Phys Chem Chem Phys. 2018 Mar 7;20(10):7254-7264. doi: 10.1039/c7cp08390d. PubMed PMID: 29484322.
11: Wang L, Zhang M, Huang Q, Zhao C, Luo K, Lei M. Fabrication of ACF/GO/PEI Composite for Adsorption of Methyl Orange from Aqueous Solution. J Nanosci Nanotechnol. 2018 Mar 1;18(3):1747-1756. doi: 10.1166/jnn.2018.14225. PubMed PMID: 29448654.
12: Fan JM, Zhao ZH, Gong C, Xue YQ, Yin S. Persistent Methyl Orange Degradation Ability of MgAl₂O₄:(Pr(3+),Dy(3+))/M-TiO₂ Luminescent Photocatalyst. J Nanosci Nanotechnol. 2018 Mar 1;18(3):1675-1681. doi: 10.1166/jnn.2018.14247. PubMed PMID: 29448644.
13: Guo S, Zhang J, Li X, Zhang F, Zhu X. Fe(3)O(4)-CS-L: a magnetic core-shell nano adsorbent for highly efficient methyl orange adsorption. Water Sci Technol. 2018 Feb;77(3):628-637. doi: 10.2166/wst.2017.602. PubMed PMID: 29431707; PubMed Central PMCID: wst_2017_602.
14: Li X, Yuan H, Quan X, Chen S, You S. Effective adsorption of sulfamethoxazole, bisphenol A and methyl orange on nanoporous carbon derived from metal-organic frameworks. J Environ Sci (China). 2018 Jan;63:250-259. doi: 10.1016/j.jes.2017.10.019. Epub 2017 Nov 10. PubMed PMID: 29406107.
15: Wu M, Han H, Ni L, Song D, Li S, Hu T, Jiang J, Chen J. Preparation of 1D Hierarchical Material Mesosilica/Pal Composite and Its Performance in the Adsorption of Methyl Orange. Materials (Basel). 2018 Jan 20;11(1). pii: E164. doi: 10.3390/ma11010164. PubMed PMID: 29361713; PubMed Central PMCID: PMC5793662.
16: Rashed MN, Eltaher MA, Abdou ANA. Adsorption and photocatalysis for methyl orange and Cd removal from wastewater using TiO(2)/sewage sludge-based activated carbon nanocomposites. R Soc Open Sci. 2017 Dec 13;4(12):170834. doi: 10.1098/rsos.170834. eCollection 2017 Dec. PubMed PMID: 29308227; PubMed Central PMCID: PMC5749995.
17: Arabi M, Baizaee SM, Bahador A, Otaqsara SMT. Rapid, controllable, one-pot and room-temperature aqueous synthesis of ZnO:Cu nanoparticles by pulsed UV laser and its application for photocatalytic degradation of methyl orange. Luminescence. 2018 May;33(3):475-485. doi: 10.1002/bio.3436. Epub 2017 Dec 28. PubMed PMID: 29282896.
18: Jiang Y, Liu B, Xu J, Pan K, Hou H, Hu J, Yang J. Cross-linked chitosan/β-cyclodextrin composite for selective removal of methyl orange: Adsorption performance and mechanism. Carbohydr Polym. 2018 Feb 15;182:106-114. doi: 10.1016/j.carbpol.2017.10.097. Epub 2017 Oct 31. PubMed PMID: 29279104.
19: Umamaheswari C, Lakshmanan A, Nagarajan NS. Green synthesis, characterization and catalytic degradation studies of gold nanoparticles against congo red and methyl orange. J Photochem Photobiol B. 2018 Jan;178:33-39. doi: 10.1016/j.jphotobiol.2017.10.017. Epub 2017 Oct 16. PubMed PMID: 29101871.
20: Maham M, Nasrollahzadeh M, Bagherzadeh M, Akbari R. Green Synthesis of Palladium/Titanium Dioxide Nanoparticles and their Application for the Reduction of Methyl Orange, Congo Red and Rhodamine B in Aqueous Medium. Comb Chem High Throughput Screen. 2017;20(9):787-795. doi: 10.2174/1386207320666171023154523. PubMed PMID: 29065826.

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